molecular formula C15H11NO5 B2405664 N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide CAS No. 691879-65-9

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide

Cat. No. B2405664
CAS RN: 691879-65-9
M. Wt: 285.255
InChI Key: NNWFTNHDVDVPIZ-UHFFFAOYSA-N
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Description

“N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide” is a chemical compound with the molecular weight of 302.33 . The IUPAC name of this compound is N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-1H-1lambda3-thiophene-2-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12NO4S/c17-11-6-10(16-15(18)14-2-1-3-21-14)8-4-12-13(5-9(8)11)20-7-19-12/h1-5,10,21H,6-7H2,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.33 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

  • Heterocyclic Compound Synthesis : The synthesis of new N-containing heterocyclic compounds, including derivatives of indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine and related structures, has been achieved with good to excellent yields. This showcases the potential of these compounds in the development of new materials and drugs (Saberi, Mohammadizadeh, & Esmaeili, 2015).

  • Synthesis of Tetrahydrobenzofurans : Research into the synthesis and oxidation of tetrahydrobenzofurans, which are structurally related to N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide, has been conducted. These compounds have been transformed into other derivatives through dimethyldioxirane oxidation, indicating a wide range of chemical modifications possible for this class of compounds (Levai et al., 2002).

  • Antimicrobial Activity : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential medical applications of these compounds in treating bacterial infections (Sharma, Sharma, & Rane, 2004).

  • Anticancer Research : Research has been conducted on analogues of indeno[1,2-c]pyrazole carboxamide, which share a similar chemical structure to this compound. These compounds have shown promising results in anticancer activity, especially against leukemia and melanoma cell lines, suggesting potential therapeutic applications (Ahsan, 2012).

  • Antitubercular Activity : Compounds structurally related to this compound have been synthesized and evaluated for their antitubercular activity. These studies provide insights into the potential use of these compounds in treating tuberculosis (Ahsan et al., 2011).

  • Photo-Physical Characteristics : Research on the photo-physical properties of compounds related to this compound has been conducted. These studies are relevant for the development of new fluorescent materials and sensors (Padalkar et al., 2011).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-11-6-10(16-15(18)12-2-1-3-19-12)8-4-13-14(5-9(8)11)21-7-20-13/h1-5,10H,6-7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWFTNHDVDVPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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